Procyclidine

Description

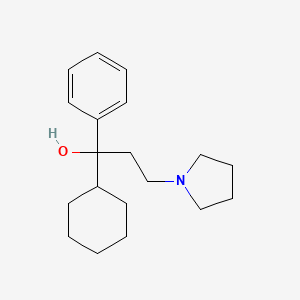

Structure

3D Structure

Propriétés

IUPAC Name |

1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDUSKDSKCASEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023515 | |

| Record name | Procyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Procyclidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Moderately soluble in water, ~ 30 mg/ml, 9.84e-03 g/L | |

| Record name | Procyclidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00387 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Procyclidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from petroleum ether | |

CAS No. |

77-37-2 | |

| Record name | (±)-Procyclidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyclidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyclidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00387 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | procyclidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Procyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procyclidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCYCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6QE1Q1TKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROCYCLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Procyclidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

85.5 to 86.5 °C, 86 °C | |

| Record name | Procyclidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00387 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROCYCLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Procyclidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Procyclidine's Interaction with Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyclidine is a synthetic anticholinergic agent, classified as a muscarinic antagonist, that plays a significant role in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3] Its therapeutic effects are primarily attributed to its ability to competitively inhibit the action of acetylcholine at muscarinic receptors within the central nervous system, thereby restoring the balance between dopaminergic and cholinergic activity.[3] This guide provides a detailed examination of the mechanism of action of this compound on muscarinic receptors, presenting quantitative binding data, experimental methodologies, and a visual representation of the associated signaling pathways.

Core Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[3] By binding to these receptors, it prevents acetylcholine from exerting its excitatory effects. This antagonism is not uniform across all muscarinic receptor subtypes. Studies have revealed a degree of selectivity in this compound's binding affinity, which is crucial for understanding its therapeutic profile and side effects.

Quantitative Analysis of Receptor Binding

The affinity of this compound for different muscarinic receptor subtypes has been quantified through various binding assays. The data, summarized in the table below, highlights the stereoselectivity and subtype preference of this antagonist. The (R)-enantiomer of this compound generally exhibits a higher affinity for muscarinic receptors compared to the (S)-enantiomer.

| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |

| M1 | (R)-Procyclidine | 1.3 | Human Neuroblastoma NB-OK 1 cells | |

| (S)-Procyclidine | 170 | Human Neuroblastoma NB-OK 1 cells | ||

| M2 | (R)-Procyclidine | 14 | Rat Cardiac Membranes | |

| (S)-Procyclidine | 560 | Rat Cardiac Membranes | ||

| M4 | (R)-Procyclidine | 1.2 | Rat Striatum | |

| (S)-Procyclidine | 160 | Rat Striatum |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling pathways based on the G-protein they couple with.

-

Gq/11 Pathway (M1, M3, M5 receptors): Activation of these receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

Gi/o Pathway (M2, M4 receptors): Acetylcholine binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

This compound, as an antagonist, blocks these signaling cascades by preventing the initial binding of acetylcholine to the receptor.

Figure 1: this compound's antagonism of the Gq-coupled muscarinic receptor signaling pathway.

Figure 2: this compound's antagonism of the Gi-coupled muscarinic receptor signaling pathway.

Experimental Protocols

The determination of this compound's binding affinity for muscarinic receptors is primarily achieved through radioligand binding assays. These experiments are fundamental in characterizing the pharmacological profile of a drug.

Radioligand Competition Binding Assay

Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB)).

-

Unlabeled this compound (as the competitor ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Cell harvester and scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly separate the bound and free radioligand by filtering the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: Workflow for a radioligand competition binding assay.

Conclusion

This compound's therapeutic efficacy is rooted in its antagonistic action at muscarinic acetylcholine receptors. The quantitative data reveal a preference for M1 and M4 subtypes, which are key targets in the central nervous system for the treatment of movement disorders. The detailed understanding of its mechanism of action, derived from robust experimental methodologies, is crucial for the development of more selective and effective anticholinergic agents with improved side-effect profiles. The visualization of the signaling pathways and experimental workflows provided in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

synthesis pathways and chemical intermediates of procyclidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyclidine, chemically known as 1-cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol, is a synthetic anticholinergic agent.[1] It functions as a muscarinic antagonist, finding clinical application in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] This technical guide provides a detailed overview of the primary synthesis pathways for this compound, focusing on its key chemical intermediates. It includes detailed experimental protocols adapted from established methodologies, a summary of available quantitative data, and visualizations of the synthetic routes to aid in research and development.

Primary Synthesis Pathway: A Two-Step Approach

The most prevalent and industrially significant synthesis of this compound is a two-step process. This pathway commences with the formation of a key intermediate, 3-(1-pyrrolidino)propiophenone, via the Mannich reaction. This intermediate is then reacted with a Grignard reagent to yield the final this compound molecule.

Step 1: Synthesis of 3-(1-pyrrolidino)propiophenone (Mannich Reaction)

The initial step involves a classic Mannich reaction, a three-component condensation of acetophenone, formaldehyde, and pyrrolidine (typically as its hydrochloride salt).[2][3] This aminoalkylation reaction forms the β-amino ketone structure that serves as the backbone for the subsequent Grignard addition.[2]

Reaction Mechanism: The reaction proceeds through the formation of an iminium ion from pyrrolidine and formaldehyde. Acetophenone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the Mannich base, 3-(1-pyrrolidino)propiophenone.

Step 2: Grignard Reaction to form this compound

The second step employs a Grignard reaction, a powerful tool for forming carbon-carbon bonds. The ketone group of 3-(1-pyrrolidino)propiophenone is reacted with a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) to introduce the cyclohexyl group and form the tertiary alcohol that is characteristic of this compound.

Reaction Mechanism: The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the propiophenone intermediate. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol, this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps. These are based on established procedures for the Mannich and Grignard reactions.

Protocol 1: Synthesis of 3-(1-pyrrolidino)propiophenone hydrochloride

This protocol is adapted from general procedures for the Mannich reaction of acetophenone.

Materials:

-

Acetophenone

-

Paraformaldehyde

-

Pyrrolidine hydrochloride

-

Ethanol (95%)

-

Concentrated Hydrochloric Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 mole), paraformaldehyde (1.1 moles), and pyrrolidine hydrochloride (1.0 mole).

-

To this mixture, add 150 mL of 95% ethanol, followed by the dropwise addition of 2 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically after several hours), the mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is then recrystallized from a suitable solvent, such as ethanol or an ethanol/ether mixture, to yield purified 3-(1-pyrrolidino)propiophenone hydrochloride.

Protocol 2: Synthesis of this compound from 3-(1-pyrrolidino)propiophenone

This protocol outlines the Grignard reaction to produce the final product.

Materials:

-

3-(1-pyrrolidino)propiophenone

-

Magnesium turnings

-

Cyclohexyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Aqueous solution of a weak acid (e.g., ammonium chloride) for workup

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.

-

A solution of cyclohexyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the magnesium turnings at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: The solution of 3-(1-pyrrolidino)propiophenone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0°C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

Quantitative Data

While specific quantitative data for the synthesis of this compound is not extensively detailed in the readily available literature, the following table summarizes typical yields for the Mannich reaction, which is a critical step in the process.

| Reaction Step | Reactants | Typical Yield (%) | Reference |

| Synthesis of β-aminoketone (Mannich Base) | Acetophenone, Formaldehyde, Secondary Amine HCl | 60-80 | General knowledge of Mannich reactions. |

Note: The yield of the Grignard reaction step can vary significantly based on the purity of the reactants and the reaction conditions.

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the primary synthesis pathway and the logical workflow of the experimental procedures.

Caption: Primary synthesis pathway of this compound.

Caption: Experimental workflow for this compound synthesis.

Alternative Synthesis Routes

An alternative, though less common, synthetic approach involves the reaction of cyclohexyl phenyl ketone with ethyl bromoacetate in a Reformatsky reaction. The resulting ester is then reduced to a diol. Subsequent functional group interconversion of the primary alcohol to a leaving group, followed by alkylation with pyrrolidine, yields this compound.

Conclusion

The synthesis of this compound is a well-established process in medicinal chemistry, primarily relying on the robust and versatile Mannich and Grignard reactions. This guide provides a comprehensive overview of the core synthetic pathway, offering detailed experimental protocols and visual aids to support researchers and professionals in the field of drug development. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity, contributing to more efficient production of this important therapeutic agent.

References

Investigating the Blood-Brain Barrier Permeability of Procyclidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyclidine is a synthetic anticholinergic agent utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic efficacy is contingent on its ability to cross the blood-brain barrier (BBB) and exert its effects on the central nervous system (CNS).[2] This technical guide provides a comprehensive overview of the BBB permeability of this compound, consolidating available physicochemical data, outlining key experimental protocols for its assessment, and offering an in-silico prediction of its CNS penetrability.

Core Concepts in Blood-Brain Barrier Permeability

The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Several key metrics are used to quantify the ability of a compound to cross this barrier:

-

Permeability Coefficient (Pe or Papp): This is a measure of the velocity of a compound's passage across the BBB, typically determined using in vitro models.

-

Brain-to-Plasma Concentration Ratio (Kp): This in vivo metric represents the total concentration of a drug in the brain tissue relative to its total concentration in the plasma at steady state.

-

Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): This is considered the gold standard for assessing BBB penetration as it accounts for protein binding in both plasma and brain tissue, reflecting the concentration of the pharmacologically active unbound drug.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 287.4 g/mol | [3] |

| LogP (Octanol-Water Partition Coefficient) | 4.1 - 4.2 | [3][4] |

| pKa (Strongest Basic) | 9.45 | |

| Polar Surface Area (PSA) | 23.47 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bond Count | 5 |

The high lipophilicity (LogP > 4) and relatively low molecular weight of this compound are favorable characteristics for passive diffusion across the lipid-rich membranes of the BBB.

In Silico Prediction of CNS Permeability: CNS MPO Score

To further estimate the CNS penetration potential of this compound, a Central Nervous System Multiparameter Optimization (CNS MPO) score can be calculated. This scoring function, developed by Pfizer, integrates several physicochemical properties to predict the druglikeness of a compound for CNS targets. The desirability score ranges from 0 to 6, with a higher score indicating a greater probability of favorable CNS properties.

Based on the published methodology and the physicochemical properties of this compound, its CNS MPO score is calculated as follows:

| Parameter | Value | Desirability Score |

| ClogP | 4.15 | 0.6 |

| ClogD @ 7.4 | ~2.15 | 1.0 |

| Molecular Weight | 287.4 | 1.0 |

| TPSA | 23.47 Ų | 1.0 |

| HBD | 1 | 1.0 |

| pKa | 9.45 | 0.2 |

| Total CNS MPO Score | 4.8 |

A CNS MPO score of 4.8 is considered high and suggests that this compound possesses a physicochemical profile that is highly amenable to crossing the blood-brain barrier.

Experimental Protocols for Assessing this compound's BBB Permeability

To definitively quantify the BBB permeability of this compound, a combination of in vitro and in vivo experimental models would be employed.

In Vitro Models

In vitro models provide a high-throughput and cost-effective means to screen for BBB permeability and to investigate specific transport mechanisms.

This cell-free assay assesses the ability of a compound to passively diffuse across an artificial lipid membrane that mimics the BBB.

Methodology:

-

A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane.

-

The donor compartment is filled with a solution of this compound in a buffer at a physiological pH.

-

The acceptor compartment is filled with a matching buffer.

-

The plate is incubated, allowing for the diffusion of this compound from the donor to the acceptor compartment.

-

The concentration of this compound in both compartments is measured over time using a suitable analytical method (e.g., LC-MS/MS).

-

The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the membrane.

PAMPA-BBB Experimental Workflow

This model utilizes a monolayer of brain endothelial cells grown on a semipermeable membrane to create a more physiologically relevant in vitro BBB.

Methodology:

-

Brain capillary endothelial cells (e.g., hCMEC/D3 or primary cells) are seeded onto the porous membrane of a Transwell insert.

-

The cells are cultured until a confluent monolayer with tight junctions is formed, which is verified by measuring the transendothelial electrical resistance (TEER).

-

This compound is added to the apical (luminal) chamber.

-

Samples are taken from the basolateral (abluminal) chamber at various time points.

-

The concentration of this compound is quantified, and the effective permeability coefficient (Pe) is calculated.

-

To investigate the role of efflux transporters, the experiment can be repeated in the presence of specific inhibitors (e.g., verapamil for P-glycoprotein).

Cell-Based Transwell Assay Diagram

In Vivo Models

In vivo studies in animal models are essential for determining the brain penetration of a drug under physiological conditions.

This method involves measuring the total concentration of this compound in the brain and plasma after administration.

Methodology:

-

This compound is administered to a cohort of laboratory animals (e.g., rats or mice).

-

At a designated time point (ideally at steady state), blood and brain tissue are collected.

-

The concentration of this compound in both plasma and brain homogenate is determined by a validated bioanalytical method.

-

The Kp value is calculated as the ratio of the brain concentration to the plasma concentration.

This technique allows for the direct measurement of the rate of drug transport into the brain, independent of peripheral pharmacokinetics.

Methodology:

-

An animal (typically a rat) is anesthetized, and the common carotid artery is cannulated.

-

The brain is perfused with a physiological buffer containing a known concentration of radiolabeled or non-labeled this compound for a short period.

-

At the end of the perfusion, the brain is removed, and the amount of this compound that has entered the brain tissue is quantified.

-

The brain uptake clearance is calculated, from which the permeability-surface area (PS) product and the permeability coefficient (Pe) can be derived.

In Situ Brain Perfusion Workflow

Signaling Pathways and Transport Mechanisms

This compound, being a lipophilic molecule, is likely to cross the BBB primarily through passive transcellular diffusion . This process is driven by the concentration gradient of the unbound drug between the blood and the brain.

While there is no direct evidence of this compound being a substrate for specific influx or efflux transporters at the BBB, its chemical structure does not immediately suggest it would be a strong substrate for common efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). However, this would need to be confirmed experimentally using the in vitro Transwell assay with and without specific inhibitors.

Conclusion

Although direct quantitative experimental data on the BBB permeability of this compound is limited in publicly accessible literature, its physicochemical properties and a high calculated CNS MPO score strongly suggest that it is a CNS-penetrant compound. The experimental protocols detailed in this guide provide a robust framework for the definitive quantification of its BBB permeability. Such studies would be invaluable for a more complete understanding of its central nervous system pharmacokinetics and for the development of future CNS-targeted therapies.

References

Procyclidine's Molecular Engagements Beyond the Cholinergic Horizon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyclidine, a synthetic anticholinergic agent, has long been a mainstay in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic efficacy has been primarily attributed to its potent antagonism of muscarinic acetylcholine receptors, thereby restoring the delicate dopaminergic-cholinergic balance in the basal ganglia.[1][2][3][4][5] However, emerging evidence and its structural similarity to phencyclidine (PCP) suggest that the pharmacological profile of this compound extends beyond the cholinergic system. This technical guide delves into the identification and characterization of this compound's molecular targets beyond its well-established anticholinergic activity, providing a comprehensive resource for researchers and drug development professionals. A deeper understanding of these off-target interactions is crucial for elucidating its complete mechanism of action, predicting potential side effects, and exploring novel therapeutic applications.

Quantitative Analysis of this compound's Binding Profile

While extensive quantitative data on this compound's affinity for its primary muscarinic targets is available, comprehensive screening against a broad panel of non-cholinergic receptors is not as well-documented in publicly accessible literature. The following tables summarize the known binding affinities of this compound for muscarinic receptors to provide a baseline for comparison and highlight the current gaps in our understanding of its off-target interactions.

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Test System | Radioligand | Ki (nM) | Reference |

| Muscarinic M1 | Human Neuroblastoma NB-OK 1 cells | [3H]pirenzepine | 1.8 | |

| Muscarinic M2 | Rat Cardiac Membranes | [3H]AF-DX 384 | 25 | |

| Muscarinic M4 | Rat Striatum | [3H]pirenzepine | 1.8 |

Table 2: Potential Non-Cholinergic Molecular Targets of this compound and Status of Quantitative Data

| Target | Rationale for Investigation | Quantitative Data (Ki) |

| Sigma-1 Receptor | Structural similarity to phencyclidine (PCP), a known sigma ligand. | Not available in public literature. |

| Sigma-2 Receptor | Structural similarity to PCP. | Not available in public literature. |

| NMDA Receptor | Reports of NMDA antagonist properties. | Not available in public literature. |

| Dopamine D2 Receptor | Potential for interaction due to its use in dopamine-related disorders. | Not available in public literature. |

Key Non-Cholinergic Molecular Targets

Sigma Receptors (σ1 and σ2)

This compound's structural resemblance to phencyclidine (PCP), a well-characterized sigma receptor ligand, strongly suggests that it may also interact with these enigmatic proteins. Sigma receptors, primarily located at the endoplasmic reticulum membrane, are involved in a wide array of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and neuronal survival.

NMDA Receptors

Several studies have reported that this compound possesses N-methyl-D-aspartate (NMDA) receptor antagonist properties. The NMDA receptor, a key player in excitatory synaptic transmission and plasticity, is a well-established target for drugs affecting the central nervous system. Blockade of NMDA receptors can lead to a variety of effects, including anesthesia, analgesia, and psychotomimetic symptoms.

This compound's NMDA antagonistic activity could contribute to its therapeutic effects in movement disorders, but also to some of its side effects, such as confusion and hallucinations. Further research is needed to quantify the potency of this compound at the NMDA receptor and to elucidate the specific subunit composition of the NMDA receptors it targets.

Dopamine D2 Receptors

Given this compound's use in disorders characterized by dopamine dysregulation, a direct interaction with dopamine receptors, particularly the D2 subtype, is a plausible area of investigation. While its primary mechanism is believed to be the modulation of the cholinergic system to indirectly affect dopaminergic signaling, a direct effect on dopamine D2 receptors cannot be ruled out. Phencyclidine has been shown to have a high affinity for the D2High receptor state.

Experimental Protocols

Radioligand Binding Assays

To determine the binding affinity (Ki) of this compound for sigma-1, sigma-2, and dopamine D2 receptors, competitive radioligand binding assays are essential.

Objective: To quantify the affinity of this compound for specific non-cholinergic receptors.

General Protocol Outline:

-

Membrane Preparation:

-

Homogenize tissue (e.g., guinea pig brain for sigma receptors, rat striatum for dopamine D2 receptors) or cultured cells expressing the receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1, [3H]DTG for sigma-2, [3H]spiperone for dopamine D2) and varying concentrations of unlabeled this compound.

-

Incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

a) NMDA Receptor Functional Assay (Calcium Flux Assay)

Objective: To determine the functional effect of this compound on NMDA receptor activity.

Protocol Outline:

-

Cell Culture:

-

Culture a suitable cell line expressing NMDA receptors (e.g., primary cortical neurons or a stable cell line).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of this compound or a vehicle control.

-

Stimulate the cells with an NMDA receptor agonist (e.g., NMDA and glycine).

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

-

Data Analysis:

-

Determine the concentration of this compound that inhibits 50% of the NMDA-induced calcium influx (IC50).

-

b) Dopamine Release Assay (In Vitro Microdialysis or Slice Superfusion)

Objective: To assess the effect of this compound on dopamine release from striatal tissue.

Protocol Outline:

-

Tissue Preparation:

-

Prepare acute brain slices containing the striatum from rodents.

-

Alternatively, use an in vivo microdialysis probe implanted in the striatum of an anesthetized or freely moving animal.

-

-

Assay Procedure:

-

Perfuse the tissue slices or the microdialysis probe with artificial cerebrospinal fluid (aCSF).

-

Collect baseline samples of the perfusate.

-

Switch to aCSF containing varying concentrations of this compound and continue to collect samples.

-

At the end of the experiment, perfuse with a high potassium solution to induce depolarization-mediated dopamine release as a positive control.

-

-

Dopamine Quantification:

-

Analyze the dopamine content in the collected samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Compare the dopamine levels in the samples collected during this compound perfusion to the baseline levels.

-

Signaling Pathways and Visualizations

Understanding the signaling pathways associated with this compound's potential non-cholinergic targets is crucial for predicting its downstream cellular effects.

Sigma-1 Receptor Signaling

The sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. Upon ligand binding, it can translocate and interact with various ion channels and signaling proteins to modulate cellular responses.

Caption: this compound's potential interaction with the Sigma-1 receptor.

NMDA Receptor Signaling

As a non-competitive antagonist, this compound would block the ion channel of the NMDA receptor, preventing calcium influx and subsequent downstream signaling cascades involved in synaptic plasticity and excitotoxicity.

References

- 1. Sigma compounds derived from phencyclidine: identification of PRE-084, a new, selective sigma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMDA-receptors functional assays for CNS diseases - Neuroservice news [neuroservice.com]

- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

A Deep Dive into the Stereoselective Biological Activity of Procyclidine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Procyclidine, a synthetic anticholinergic agent, is clinically utilized as an antiparkinsonian drug. It is a chiral molecule, existing as two enantiomers, (R)-procyclidine and (S)-procyclidine. This technical guide explores the distinct biological activities of these individual enantiomers, focusing on their interactions with muscarinic acetylcholine receptors. A comprehensive understanding of this stereoselectivity is paramount for rational drug design and the development of more targeted therapeutics.

Core Concept: Stereoselectivity in this compound's Action

The pharmacological activity of this compound is primarily mediated through its antagonism of muscarinic acetylcholine receptors (mAChRs). Crucially, this interaction is highly stereoselective, with one enantiomer exhibiting significantly greater affinity for these receptors than the other.

Quantitative Data on Receptor Binding Affinity

| Receptor Subtype | (R)-Procyclidine Affinity | (S)-Procyclidine Affinity (relative to (R)-enantiomer) |

| M1 | High | 130-fold lower[1] |

| M2 | Moderate | 40-fold lower[1] |

| M4 | High | 130-fold lower[1] |

This marked difference in affinity underscores the critical role of stereochemistry in the molecular recognition of this compound by its target receptors. The (R)-enantiomer is considered the eutomer, the pharmacologically more active enantiomer.

Experimental Protocols

The determination of the biological activity of individual enantiomers involves a combination of receptor binding and functional assays.

Radioligand Binding Assays for Determining Receptor Affinity (Ki)

These assays are fundamental in quantifying the affinity of a ligand for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of (R)-procyclidine and (S)-procyclidine for muscarinic receptor subtypes (M1, M2, M3, M4, M5).

General Methodology:

-

Membrane Preparation:

-

Homogenization of tissues or cells expressing the target muscarinic receptor subtype (e.g., CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors) in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Centrifugation to pellet the cell membranes, followed by washing and resuspension in the assay buffer.

-

Protein concentration determination using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

Incubation of a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-subtype-selective muscarinic antagonist) with the prepared membranes.

-

Addition of increasing concentrations of the unlabeled competitor ligand ((R)-procyclidine or (S)-procyclidine).

-

Incubation at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

Separation of bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Washing of the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Quantification of the radioactivity retained on the filters using liquid scintillation counting.

-

Generation of competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Determination of the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Calculation of the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Assays for Determining Antagonist Potency (IC50)

Functional assays measure the ability of a compound to inhibit the physiological response induced by an agonist.

Objective: To determine the potency of (R)-procyclidine and (S)-procyclidine in antagonizing agonist-induced responses at muscarinic receptors.

General Methodology (e.g., Calcium Mobilization Assay for Gq-coupled M1, M3, M5 receptors):

-

Cell Culture:

-

Use of a cell line stably expressing the muscarinic receptor subtype of interest (e.g., HEK293 cells expressing human M1 receptors).

-

Loading of the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Assay Procedure:

-

Pre-incubation of the cells with varying concentrations of the antagonist ((R)-procyclidine or (S)-procyclidine).

-

Stimulation of the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine).

-

Measurement of the change in intracellular calcium concentration using a fluorescence plate reader.

-

-

Data Analysis:

-

Generation of concentration-response curves for the antagonist.

-

Determination of the IC50 value, which represents the concentration of the antagonist that produces 50% inhibition of the agonist-induced response.

-

Visualizations

Signaling Pathways of Muscarinic Receptor Subtypes Antagonized by this compound

This compound is a non-selective antagonist of M1, M2, and M4 muscarinic receptors. The following diagrams illustrate the canonical signaling pathways of these receptors, which are blocked by this compound.

Caption: Antagonism of Gq/11-coupled M1/M4 receptor signaling by (R)-procyclidine.

Caption: Antagonism of Gi/o-coupled M2/M4 receptor signaling by (R)-procyclidine.

Experimental Workflow for Determining Enantiomeric Binding Affinity

The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the Ki of this compound enantiomers.

Caption: Workflow for determining the binding affinity of this compound enantiomers.

Conclusion

The biological activity of this compound is markedly stereoselective, with the (R)-enantiomer demonstrating significantly higher affinity for muscarinic M1, M2, and M4 receptors compared to the (S)-enantiomer. This profound difference in molecular recognition highlights the importance of considering stereochemistry in drug design and development. Further research to elucidate the precise binding kinetics and functional consequences of each enantiomer at all five muscarinic receptor subtypes will provide a more complete understanding of this compound's pharmacological profile and may pave the way for the development of novel, more selective anticholinergic agents.

References

Structure-Activity Relationship (SAR) Studies of Procyclidine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyclidine, a synthetic anticholinergic agent, is a non-selective muscarinic acetylcholine receptor antagonist used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic effects are primarily mediated through the blockade of muscarinic receptors in the central nervous system. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on the molecular determinants of their binding affinity and selectivity for muscarinic receptor subtypes. Quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and development in this area.

Introduction to this compound and its Mechanism of Action

This compound (α-cyclohexyl-α-phenyl-1-pyrrolidinepropanol) exerts its pharmacological effects by competitively inhibiting the binding of the neurotransmitter acetylcholine to muscarinic receptors.[1] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in numerous physiological functions. This compound exhibits a non-selective binding profile, with affinity for M1, M2, and M4 receptors, while its activity at M3 and M5 receptors is less characterized.[1][2] The blockade of these receptors, particularly in the striatum, helps to restore the balance between the cholinergic and dopaminergic systems, which is disrupted in Parkinson's disease.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different G-protein signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The differential signaling pathways of muscarinic receptor subtypes provide a basis for the development of subtype-selective ligands with improved therapeutic profiles and reduced side effects.

Structure-Activity Relationship (SAR) of this compound Analogs

The binding affinity of this compound analogs to muscarinic receptors is highly dependent on their stereochemistry and the nature of the substituents on the core structure. The following sections summarize the key SAR findings based on available quantitative data.

Quantitative Binding Data

The binding affinities of this compound enantiomers and two achiral analogs at human M1, rat M2, and rat M4 muscarinic receptors are presented in Table 1. The data highlights the importance of stereoselectivity and the role of the cyclohexyl and phenyl groups in receptor recognition.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M4 Ki (nM) |

| (R)-Procyclidine | 2.3 | 30 | 2.5 |

| (S)-Procyclidine | 300 | 1200 | 330 |

| Pyrrinol (diphenyl analog) | 18 | 90 | 20 |

| Hexahydro-procyclidine (dicyclohexyl analog) | 30 | 300 | 50 |

Data sourced from a study on the stereoselectivity of this compound binding.[3]

Analysis of SAR

-

Stereochemistry: (R)-Procyclidine exhibits significantly higher affinity for M1 and M4 receptors compared to its (S)-enantiomer, with a 130-fold difference in affinity. The difference is less pronounced at the M2 receptor (40-fold). This indicates that the stereochemistry at the chiral center is a critical determinant of high-affinity binding, particularly at M1 and M4 subtypes.

-

Role of the Cyclohexyl and Phenyl Rings: The replacement of the cyclohexyl group with a phenyl group (Pyrrinol) results in an eight-fold and three-fold decrease in affinity for M1/M4 and M2 receptors, respectively, compared to (R)-procyclidine. Conversely, replacing the phenyl group with a cyclohexyl group (Hexahydro-procyclidine) leads to a 10- to 20-fold decrease in affinity across the three receptor subtypes. These findings suggest that the presence of both a phenyl and a cyclohexyl group is optimal for high-affinity binding. The muscarinic receptor appears to have two distinct binding sites, one that preferentially interacts with the phenyl group and another that favors the cyclohexyl group.

-

Importance of the Hydroxyl and Amino Groups: The presence of the hydroxyl group and the protonated amino group are also crucial for binding. The hydroxyl group can participate in hydrogen bonding interactions within the receptor binding pocket, while the positively charged nitrogen of the pyrrolidine ring likely forms an ionic bond with an acidic residue in the receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound analogs for muscarinic receptors is typically performed using a competitive radioligand binding assay. This section provides a detailed methodology for this key experiment.

Principle

This assay measures the ability of an unlabeled test compound (this compound analog) to compete with a radiolabeled ligand for binding to muscarinic receptors in a tissue or cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Materials

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

-

Receptor Source: Membranes from cells expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells) or from tissues rich in muscarinic receptors (e.g., rat brain cortex for M1, heart for M2).

-

Test Compounds: this compound analogs dissolved in an appropriate solvent.

-

Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester to separate bound and free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

Test compound at various concentrations or vehicle (for total binding) or non-specific binding control (e.g., 1 µM atropine).

-

Radioligand ([3H]NMS) at a concentration close to its Kd.

-

Membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs at muscarinic receptors is a complex interplay of stereochemistry and specific structural features. The presence of a cyclohexyl and a phenyl group in the (R)-configuration is optimal for high-affinity binding to M1 and M4 receptors. Further research should focus on synthesizing and evaluating a broader range of analogs with systematic modifications to the core structure to develop more potent and subtype-selective muscarinic antagonists. This could involve substitutions on the aromatic and aliphatic rings, alterations of the amino alcohol chain, and modifications of the pyrrolidine ring. Such studies, guided by the principles outlined in this guide, will be instrumental in the development of novel therapeutics for neurological disorders with improved efficacy and reduced side effects.

References

Methodological & Application

Procyclidine Efficacy in Animal Models of Parkinson's Disease: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models of Parkinson's disease (PD) for assessing the efficacy of the anticholinergic drug, procyclidine. Detailed protocols for model induction, drug administration, and behavioral assessment are provided, along with a summary of expected quantitative outcomes and relevant biological pathways.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor symptoms such as tremor, rigidity, and bradykinesia. This compound, an anticholinergic agent, is used to manage these symptoms by acting as a competitive antagonist at muscarinic M1 receptors, thereby reducing the relative overactivity of the cholinergic system in the basal ganglia that occurs with dopamine depletion.[1] Animal models are crucial for preclinical evaluation of therapeutic agents like this compound. This document outlines the use of three common neurotoxin-based models: the 6-hydroxydopamine (6-OHDA) rat model, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model, and the reserpine-induced rodent model.

Signaling Pathway of this compound in Parkinson's Disease

In a healthy state, there is a balance between dopamine and acetylcholine in the basal ganglia, which is crucial for smooth motor control. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative increase in cholinergic activity, contributing to motor deficits. This compound, a muscarinic M1 receptor antagonist, works by blocking the action of acetylcholine in the striatum, helping to restore the balance between the dopaminergic and cholinergic systems.

Animal Models and Experimental Protocols

A general workflow for testing this compound efficacy in these animal models is outlined below.

6-Hydroxydopamine (6-OHDA) Rat Model

This model involves the unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle (MFB) of rats, causing a progressive loss of dopaminergic neurons on one side of the brain. This unilateral lesion leads to characteristic rotational behavior when the animal is challenged with dopamine agonists like apomorphine.

Protocol for 6-OHDA Lesion Induction:

-

Animal Preparation: Anesthetize male Sprague-Dawley rats (200-250g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

-

Stereotaxic Surgery: Secure the rat in a stereotaxic frame.

-

Pre-treatment: To protect noradrenergic neurons, administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.

-

6-OHDA Injection: Inject 8 µg of 6-OHDA (in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle at the following coordinates relative to bregma: AP -4.4 mm, ML +1.2 mm, DV -7.8 mm. The injection should be performed slowly over several minutes.

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery. Allow at least two weeks for the lesion to develop fully.

This compound Treatment and Behavioral Assessment:

-

Drug Administration: Administer this compound hydrochloride at various doses (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle to different groups of lesioned rats.

-

Apomorphine-Induced Rotational Behavior: 30 minutes after this compound or vehicle administration, inject apomorphine (0.5 mg/kg, s.c.) to induce contralateral rotations. Record the number of full 360° turns for 30-60 minutes. A reduction in the number of rotations in the this compound-treated groups compared to the vehicle group indicates efficacy. While direct quantitative data for this compound is limited in readily available literature, a similar anticholinergic, trihexyphenidyl, has been studied, although it showed no significant effect on some neurobehavioral changes in a bilateral 6-OHDA lesion model.[2]

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model

MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of mice, mimicking some of the pathological features of Parkinson's disease. This model is widely used to study motor deficits and the effects of potential therapeutic agents.

Protocol for MPTP Induction:

-

Animal Selection: Use male C57BL/6 mice, as they are particularly susceptible to MPTP neurotoxicity.

-

MPTP Administration: Administer MPTP hydrochloride at a dose of 20-30 mg/kg (free base) via intraperitoneal (i.p.) injection once daily for five consecutive days. Handle MPTP with extreme caution in a certified chemical fume hood, as it is toxic to humans.

-

Post-injection Monitoring: Monitor the mice for any adverse effects. The full extent of the lesion develops within 7-21 days.

This compound Treatment and Behavioral Assessment:

-

Drug Administration: Following the development of the lesion, administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle.

-

Rotarod Test: This test assesses motor coordination and balance. Place the mouse on a rotating rod with increasing speed and record the latency to fall. An improvement in the time spent on the rod in this compound-treated mice compared to vehicle-treated mice indicates a therapeutic effect.

-

Cylinder Test: This test evaluates forelimb akinesia. Place the mouse in a transparent cylinder and record the number of times it rears and touches the wall with its left, right, or both forepaws. A more balanced use of both paws in the this compound group would suggest efficacy.

Reserpine-Induced Rodent Model

Reserpine is a drug that depletes monoamines (dopamine, norepinephrine, and serotonin) from nerve terminals, leading to a state of akinesia, rigidity, and tremor in rodents, which resembles parkinsonian symptoms. This is a pharmacological model rather than a neurodegenerative one.

Protocol for Reserpine Induction:

-

Animal Selection: Wistar rats or Swiss mice can be used.

-

Reserpine Administration: Administer reserpine at a dose of 1-5 mg/kg, i.p. or s.c. The symptoms typically appear within a few hours of administration. For a more progressive model, lower doses (e.g., 0.1 mg/kg) can be administered on alternate days for an extended period.[3]

This compound Treatment and Behavioral Assessment:

-

Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle after the onset of reserpine-induced symptoms.

-

Catalepsy Test (Bar Test): This test measures akinesia and rigidity. Place the animal's forepaws on an elevated horizontal bar. The time it takes for the animal to remove its paws from the bar is recorded. A shorter duration in the this compound-treated group indicates a reduction in catalepsy.

-

Tremor and Rigidity Assessment: Observe and score the severity of tremors and rigidity based on a pre-defined scale. A reduction in these scores would indicate this compound efficacy.

Data Presentation

While specific quantitative data for this compound across all these models and tests is not extensively consolidated in single studies, the following tables represent the expected format for presenting such data. Researchers should populate these tables with their experimental findings.

Table 1: Effect of this compound on Apomorphine-Induced Rotations in 6-OHDA Lesioned Rats

| Treatment Group | Dose (mg/kg) | Mean Net Rotations/30 min (± SEM) | % Reduction vs. Vehicle |

| Sham + Vehicle | - | ||

| 6-OHDA + Vehicle | - | ||

| 6-OHDA + this compound | 1 | ||

| 6-OHDA + this compound | 5 | ||

| 6-OHDA + this compound | 10 |

Table 2: Effect of this compound on Rotarod Performance in MPTP-Treated Mice

| Treatment Group | Dose (mg/kg) | Mean Latency to Fall (s) (± SEM) | % Improvement vs. Vehicle |

| Control + Vehicle | - | ||

| MPTP + Vehicle | - | ||

| MPTP + this compound | 5 | ||

| MPTP + this compound | 10 | ||

| MPTP + this compound | 20 |

Table 3: Effect of this compound on Reserpine-Induced Catalepsy in Rats

| Treatment Group | Dose (mg/kg) | Mean Catalepsy Duration (s) (± SEM) | % Reduction vs. Vehicle |

| Control + Vehicle | - | ||

| Reserpine + Vehicle | - | ||

| Reserpine + this compound | 1 | ||

| Reserpine + this compound | 5 | ||

| Reserpine + this compound | 10 |

Conclusion

The 6-OHDA, MPTP, and reserpine models provide valuable platforms for evaluating the efficacy of this compound in alleviating parkinsonian motor symptoms. The protocols outlined in these application notes offer a standardized approach for conducting such preclinical studies. The data generated from these experiments, when presented in a clear and structured format, can significantly contribute to the understanding of this compound's therapeutic potential and its mechanism of action in the context of Parkinson's disease.

References

- 1. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of anti-Parkinsonian drugs on neurobehavioural changes induced by bilateral 6-hydroxydopamine lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reserpine-Induced Progressive Parkinsonism in Mice Predisposed and Non-Predisposed to Depressive-Like Behavior [scirp.org]

Application Note: A Validated RP-HPLC Method for the Quantification of Procyclidine in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Procyclidine is an anticholinergic drug utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in biological samples. The described method is simple, precise, and accurate, making it suitable for routine analysis in a laboratory setting.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol describes the extraction of this compound from plasma samples.

Materials:

-

Human plasma

-

This compound standard solutions

-

Internal Standard (IS) solution (e.g., Trihexyphenidyl or this compound D11 hydrochloride)

-

Methyl tertiary butyl ether (MTBE) or a mixture of diethyl ether and dichloromethane (70:30 v/v)

-

Methanol

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Sample evaporator

Procedure:

-

Pipette 250 µL of plasma sample into a clean centrifuge tube.

-

Add 25 µL of the internal standard working solution.

-

Vortex the mixture for approximately 30-60 seconds.

-

Add 3 mL of the extraction solvent (e.g., MTBE).

-

Vortex the sample vigorously for 1-2 minutes to ensure thorough mixing.

-

Centrifuge the sample at 3500-4000 rpm for 5-10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean test tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue with 200 µL of the mobile phase.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

RP-HPLC Method

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

| Parameter | Condition 1 | Condition 2 |

| Column | Chiral-AGP, 100 x 4.0 mm, 5.0 µm | Zodiac C18, 50 x 4.6 mm, 5 µm |

| Mobile Phase | 10 mM Sodium Acetate (pH 4.1 with acetic acid) : Acetonitrile (95:5 v/v)[1] | Methanol : 0.1% Formic Acid in Water (70:30 v/v)[2] |

| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min |

| Column Temperature | 30°C | Ambient |

| Detection Wavelength | 210 nm | Not specified (requires optimization) |

| Injection Volume | 20 µL (typical, can be optimized) | 1 µL |

| Run Time | < 15 minutes | 2 minutes |

System Suitability: Before sample analysis, the chromatographic system should be equilibrated by pumping the mobile phase until a stable baseline is achieved. System suitability is assessed by injecting replicate standards and evaluating parameters such as peak area reproducibility, tailing factor, and theoretical plates. The tailing factor for the this compound peak should ideally be less than 2.

Method Validation

The analytical method was validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and sensitivity.

Validation Parameters Summary:

| Parameter | Result (HPLC Method) | Result (LC-MS/MS Method) |

| Linearity Range | 2-200 µg/mL | 0.5-120 ng/mL |

| Correlation Coefficient (r²) | 0.999 | ≥ 0.99 |

| Accuracy (Recovery) | 99.20% to 100.66% | Average Recovery: 91.118% |

| Precision (%RSD) | < 2% | Within acceptable limits per USFDA guidelines |

| Limit of Quantification (LOQ) | Not explicitly stated | 0.1 ng/mL |

| Selectivity/Specificity | Method is specific for this compound in the presence of its degradants. | No interference from endogenous plasma components observed. |

| Robustness | Unaffected by small, deliberate changes in flow rate. | Not explicitly stated |

Visualizations

Caption: Workflow for this compound Quantification in Biological Samples.

Caption: Key Parameters for Method Validation.

References

Application Notes and Protocols for Procyclidine Dosage in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of procyclidine in murine models, guidance on dosage calculations, and descriptions of relevant behavioral assays to evaluate its efficacy. This compound is an anticholinergic agent primarily used to treat Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its mechanism of action involves the antagonism of muscarinic acetylcholine receptors, which helps to restore the balance between the dopaminergic and cholinergic systems in the brain.[2][3]

Data Presentation

This compound Dosage Information in Rodent Models

The following table summarizes reported dosages of this compound in rodent studies. It is important to note that optimal dosage can vary depending on the specific mouse strain, age, sex, and the experimental paradigm.

| Species | Route of Administration | Dosage Range (mg/kg) | Application/Context | Reference(s) |

| Mouse | Intravenous (IV) | 60 | LD50 | [4] |

| Mouse | Subcutaneous (SC) | 300 | Non-toxic dose | [4] |

| Rat | Intraperitoneal (IP) | 5 - 20 | Toxin-induced catalepsy reversal (effective dose range) | |

| Rat | Subcutaneous (SC) | 0.3 - 6.0 | Combination studies for neuroprotection | |

| Rat | Intraperitoneal (IP) | 10 - 75 | Locomotor activity studies |

Human to Murine Dose Conversion

In the absence of extensive dose-response data in mice, an estimated starting dose can be calculated from the human clinical dose. The recommended human maintenance dose for Parkinsonism is typically 15-30 mg per day, and for drug-induced extrapyramidal symptoms, it is 10-30 mg per day.

Using the body surface area (BSA) normalization method, the Human Equivalent Dose (HED) can be converted to a mouse-equivalent dose (MED). The conversion factor for a 60 kg human to a 20 g mouse is approximately 12.3.

Example Calculation:

-

Human Dose: 20 mg/day for a 60 kg person ≈ 0.33 mg/kg

-

Estimated Mouse Dose (mg/kg): Human Dose (mg/kg) x 12.3

-

Estimated Mouse Dose (mg/kg): 0.33 mg/kg x 12.3 ≈ 4.06 mg/kg

This calculated dose should be considered a starting point for dose-ranging studies in the specific murine model being used.

Experimental Protocols

Preparation of this compound Hydrochloride for Injection

This compound hydrochloride is soluble in water. For in vivo administration, sterile saline (0.9% NaCl) is a suitable vehicle.

Materials:

-

This compound hydrochloride powder

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Sterile vials

-

Vortex mixer

-

Sterile filters (0.22 µm)

Protocol:

-

Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume.

-

Aseptically weigh the this compound hydrochloride powder and transfer it to a sterile vial.

-

Add the calculated volume of sterile saline to the vial.

-

Vortex the solution until the this compound hydrochloride is completely dissolved.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

-

Store the prepared solution at 4°C and protect it from light. It is recommended to use freshly prepared solutions for each experiment.

Administration Routes in Murine Models